3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane
CAS No.: 1341039-65-3
Cat. No.: VC2965891
Molecular Formula: C14H25NO3
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341039-65-3 |
|---|---|
| Molecular Formula | C14H25NO3 |
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |
| Standard InChI | InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3 |
| Standard InChI Key | VOLANJWYOQXQNO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO |
Introduction
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a complex organic compound characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. This compound is classified as a heterocyclic compound due to the presence of nitrogen, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen enhances the compound's stability and reactivity, facilitating various synthetic pathways.
Chemical Formula and Molecular Weight
Structural Features
The compound features a rigid bicyclic framework with a nitrogen atom integrated into one of the rings. The Boc group provides steric protection to the nitrogen atom, influencing the compound's reactivity. The hydroxyethyl side chain offers potential for further functionalization.
Synthesis Methods
The synthesis of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane typically involves asymmetric synthesis techniques. One prominent method is the use of enantioselective cycloadditions, such as asymmetric 1,3-dipolar cycloadditions using cyclic azomethine ylides. These reactions allow for the formation of the bicyclic structure with high stereochemical control.
Key Synthesis Parameters
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Reaction Conditions: The choice of chiral catalysts, substrates, temperature, solvent, and catalyst loading is crucial for optimizing yield and purity.
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Stereochemical Control: Achieving high diastereo- and enantioselectivities is essential for producing optically active derivatives.
Applications and Potential Uses
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane serves as a crucial building block for biologically active molecules, particularly in the pharmaceutical industry. Its potential applications include:
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Pharmaceutical Industry: It is used in the synthesis of novel drug candidates targeting central nervous system disorders.
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Material Science: The combination of cyclic amine and hydroxyl groups may lead to interesting properties for self-assembly or complex formation, though further research is needed.
Related Compounds and Biological Activities
Compounds with similar azabicyclo structures have shown significant biological activities, including potential analgesic and anesthetic properties. The 8-azabicyclo[3.2.1]octane scaffold is associated with various pharmacological effects, particularly in neurotransmitter systems .
Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate | Methyl ester instead of carboxylic acid | Altered solubility and reactivity |
| 8-Azabicyclo[3.2.1]octane-2-carboxylic acid | Different functional group positioning | Potentially different biological activity |
| exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane | Contains an amino group | May exhibit enhanced interaction with biological targets |
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